2-Chlorobenzo[f][1,7]naphthyridine
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Overview
Description
2-Chlorobenzo[f][1,7]naphthyridine is a chemical compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[f][1,7]naphthyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-formylquinolines with malonic acid under Knoevenagel reaction conditions, followed by dehydroxychlorination with phosphorus oxychloride . The resulting intermediate is then cyclized with ammonia to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
2-Chlorobenzo[f][1,7]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. It also participates in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
2-Chlorobenzo[f][1,7]naphthyridine can be compared with other similar compounds such as:
2-Chlorobenzo[b][1,8]naphthyridine: Similar in structure but differs in the position of the nitrogen atoms.
Benzo[c][1,7]naphthyridine derivatives: These compounds have different substituents and exhibit varied biological activities.
Properties
CAS No. |
62141-00-8 |
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Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chlorobenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-10-9-3-1-2-4-11(9)15-7-12(10)14-6-8/h1-7H |
InChI Key |
DGBIUJDRPUCMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CC(=C3)Cl |
Origin of Product |
United States |
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